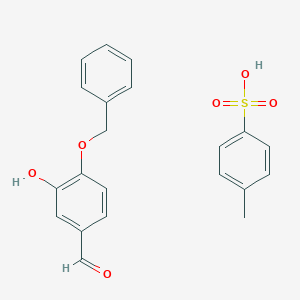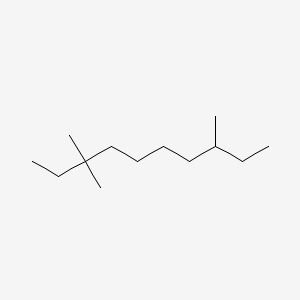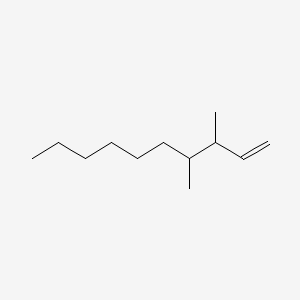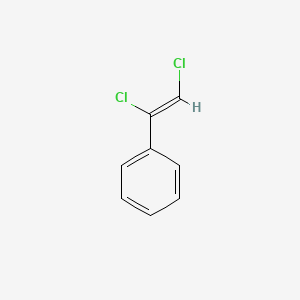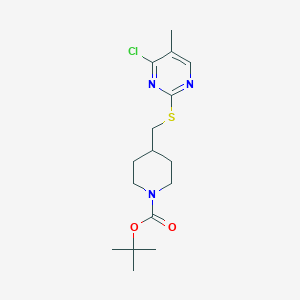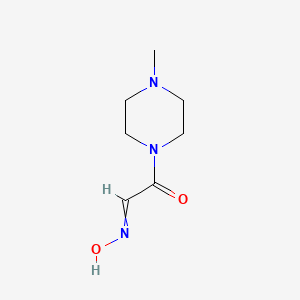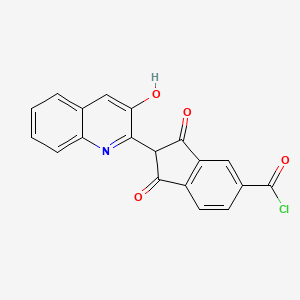![molecular formula C11H18ClN B13947847 2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13947847.png)
2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[34]octane is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of a cyclopropyl group and a nitrogen-containing azaspiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane can be achieved through several synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form different functional groups or reduction to modify its structure.
Cyclization Reactions: Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other compounds.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the compound’s structure and the nature of the target. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with a similar spirocyclic structure.
2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane:
Uniqueness
2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[34]octane is unique due to its specific arrangement of functional groups and spirocyclic structure
Propiedades
Fórmula molecular |
C11H18ClN |
|---|---|
Peso molecular |
199.72 g/mol |
Nombre IUPAC |
2-(chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C11H18ClN/c12-7-9-5-11(6-9)3-4-13(8-11)10-1-2-10/h9-10H,1-8H2 |
Clave InChI |
YRGRFJPTFYJWDE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CCC3(C2)CC(C3)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



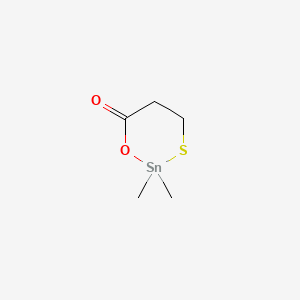
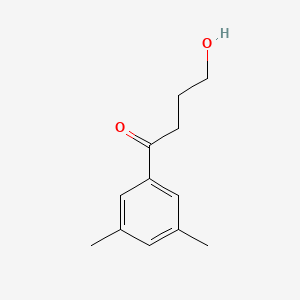
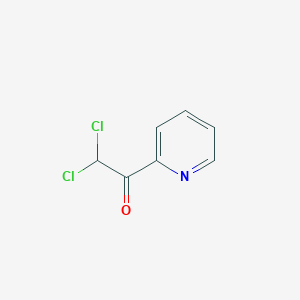
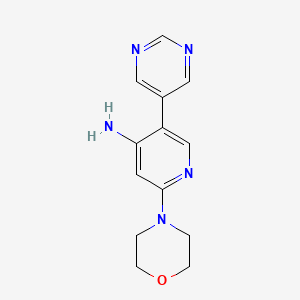
![2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]-](/img/structure/B13947790.png)
